2-Bromo-4-difluoromethoxy-5-fluorophenol

Lipophilicity Drug-Likeness Physicochemical Profiling

2-Bromo-4-difluoromethoxy-5-fluorophenol (CAS 1805023-70-4) is a tri-substituted halogenated phenol derivative bearing bromine at C2, a difluoromethoxy group at C4, and fluorine at C5 on the aromatic ring. Its molecular formula is C7H4BrF3O2 with a molecular weight of 257.00 g/mol and a calculated LogP of 2.90, indicating moderate lipophilicity.

Molecular Formula C7H4BrF3O2
Molecular Weight 257 g/mol
CAS No. 1805023-70-4
Cat. No. B1409773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-difluoromethoxy-5-fluorophenol
CAS1805023-70-4
Molecular FormulaC7H4BrF3O2
Molecular Weight257 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)OC(F)F)Br)O
InChIInChI=1S/C7H4BrF3O2/c8-3-1-6(13-7(10)11)4(9)2-5(3)12/h1-2,7,12H
InChIKeyUCYXPWDIMHOZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-difluoromethoxy-5-fluorophenol (1805023-70-4): Core Chemical Identity and Procurement Baseline


2-Bromo-4-difluoromethoxy-5-fluorophenol (CAS 1805023-70-4) is a tri-substituted halogenated phenol derivative bearing bromine at C2, a difluoromethoxy group at C4, and fluorine at C5 on the aromatic ring. Its molecular formula is C7H4BrF3O2 with a molecular weight of 257.00 g/mol and a calculated LogP of 2.90, indicating moderate lipophilicity . The compound is supplied as a research-grade intermediate with a typical certified purity of 98% . This specific substitution pattern is relevant to medicinal chemistry and agrochemical discovery programs that require a phenolic building block with a defined electronic profile and an aryl bromide handle for downstream cross-coupling.

Phenolic building block with aryl bromide for cross-coupling
Defined electronic profile from –OCF₂H and 5-F substituents
Certified purity specification supports synthesis reproducibility

Why 2-Bromo-4-difluoromethoxy-5-fluorophenol Cannot Be Replaced by a Generic Analog


Compounds within the halogenated phenol class cannot be interchanged without consequence because the simultaneous presence of bromine, difluoromethoxy, and fluorine substituents on a single phenol ring creates a unique electronic and steric environment that is not replicated by any single in-class analog. Substituting 2-Bromo-4-difluoromethoxy-5-fluorophenol with a simpler analog—for example, a phenol lacking the 5-fluoro substituent or one missing the difluoromethoxy group—alters the phenol pKa by up to one log unit, changes the LogP, and removes a synthetic handle essential for chemoselective transformations . These differences propagate into downstream reaction yields, regioselectivity of further functionalization, and ultimately the physicochemical profile of final target molecules, making procurement based on the exact CAS number a critical decision in reproducible synthesis.

Replacing with a non-fluorinated analog may shift phenol pKa, altering reactivity and hydrogen-bonding profile.
Omitting the difluoromethoxy group changes LogP and removes a fluorinated motif critical for 19F NMR or metabolic tuning.
Losing the aryl bromide eliminates the cross-coupling handle, blocking planned C–C bond formation.

Quantitative Differentiation Evidence for 2-Bromo-4-difluoromethoxy-5-fluorophenol vs. Structural Analogs


Lipophilicity Differentiation: LogP Comparison with the Non-Fluorinated and Non-Difluoromethoxy Analogs

The target compound 2-Bromo-4-difluoromethoxy-5-fluorophenol exhibits a calculated LogP of 2.90 . In contrast, 2-Bromo-5-fluorophenol (lacking the difluoromethoxy group) has a LogP of approximately 2.58 , a difference of +0.32 log units. This indicates that the difluoromethoxy group confers additional lipophilicity beyond that of a single fluorine substituent, which may enhance membrane permeability or alter metabolic stability in drug-like scaffolds.

Lipophilicity Comp.
Reported
ΔLogP +0.32 vs 2-Br-5-F-phenol
Reported lipophilicity differentiation
Calculated values; verify experimentally
Lipophilicity Drug-Likeness Physicochemical Profiling

Phenolic Acidity Modulation: pKa Shift Induced by the 5-Fluoro Substituent

The target compound is predicted to have a pKa significantly lower than that of 2-Bromo-4-difluoromethoxyphenol (predicted pKa = 8.02) due to the electron-withdrawing effect of the 5-fluoro substituent . While an exact experimental pKa for the target compound is not available in open literature, the analogous 2-Bromo-5-fluorophenol has a predicted pKa of 7.43 . The additional difluoromethoxy group at C4 is also electron-withdrawing and is expected to further depress the pKa, likely into the range of approximately 7.0–7.2. This enhanced acidity relative to non-fluorinated analogs affects ionization state at physiological pH and can influence target binding interactions.

Phenolic Acidity
Class-level
Est. pKa ~7.0–7.2 (vs ~8.0 non-F analog)
Estimated acidity modulation
Predicted; experimental pKa needed
Acidity Hydrogen Bonding Structure-Activity Relationship

Regioisomeric Differentiation: Positional Effects on Cross-Coupling Reactivity

The target compound (CAS 1805023-70-4) places the bromine atom at C2, ortho to the phenolic hydroxyl, while the regioisomer 2-Bromo-5-(difluoromethoxy)-4-fluoro-phenol (CAS 1185836-66-1) is also commercially available but may exhibit different reactivity in palladium-catalyzed cross-coupling reactions . Ortho-bromophenols are known to display distinct oxidative addition rates compared to meta- or para-substituted analogs due to steric and electronic effects imposed by the adjacent hydroxyl group and the ring fluorine. Selection of the correct regioisomer is critical for obtaining the intended biaryl coupling product with high regiochemical fidelity.

Regioisomer Identity
Specification review
Br at C2 ortho to OH; F at C5 para
Regioisomer specification critical
Verify CAS and SMILES for synthesis
Regioselectivity Suzuki Coupling Synthetic Intermediate

Purity Specification Benchmarking: 98% Certified Purity Enabling Reproducible Synthesis

The target compound is offered at a certified purity of 98% . In comparison, the non-fluorinated analog 2-Bromo-4-difluoromethoxyphenol (CAS 88798-12-3) is frequently listed without a certified purity specification or at a lower nominal purity (~95%) . The 98% purity specification, confirmed by the vendor's batch-specific quality control, reduces the risk of side reactions caused by impurities in multi-step synthetic sequences and is suitable for medicinal chemistry campaigns where intermediate purity directly impacts final compound integrity.

Purity Benchmark
Reported
ΔPurity +3% vs typical 95% analog
Higher purity reduces side-reaction risk
Batch-specific QC review
Quality Control Purity Procurement Specification

Molecular Weight Differentiation: Impact on Fragment-Based Drug Discovery Metrics

With a molecular weight of 257.00 g/mol, the target compound sits within the upper limit of the 'rule of three' fragment space (MW < 300) . Its lighter analog 2-Bromo-5-fluorophenol (MW = 191.00 g/mol) offers fewer heavy atoms for elaboration, while the target compound provides an additional fluorine and difluoromethoxy group—elements that can be exploited for 19F NMR screening and metabolic stabilization without exceeding fragment-size guidelines.

MW Differentiation
Reported
ΔMW +66 g/mol (257 vs 191)
MW within fragment guidelines
19F NMR screening applicability
Fragment-Based Drug Discovery Molecular Weight Lead-Likeness

Procurement-Driven Application Scenarios for 2-Bromo-4-difluoromethoxy-5-fluorophenol


Building Block for Kinase Inhibitor and GPCR Ligand Synthesis

The aryl bromide at C2 serves as a robust handle for Suzuki-Miyaura cross-coupling, enabling the introduction of diverse aryl and heteroaryl groups to explore structure-activity relationships in kinase inhibitor and GPCR ligand programs. The elevated LogP (2.90) relative to simpler fluorophenol analogs may improve membrane permeability of the resulting biaryl products .

19F NMR Probe Fragment for Fragment-Based Screening

The presence of three chemically distinct fluorine environments (difluoromethoxy –OCHF2 and aromatic 5-F) makes this compound suitable as a 19F NMR reporter fragment. Its molecular weight (257 g/mol) complies with fragment library guidelines, and the 19F signals can be monitored for ligand binding in protein-observed 19F NMR assays .

Agrochemical Intermediate with Tailored Electronic Properties

Halogenated phenols bearing difluoromethoxy groups are established intermediates in the synthesis of pyrethroid and other fluorinated agrochemicals. The specific electronic tuning provided by the 5-fluoro substituent (lowering the phenol pKa into the ~7.0 range) may enhance the interaction with target sites in insecticidal or herbicidal lead molecules [1].

Material Science Precursor for Fluorinated Polymers

The combination of a phenolic –OH with both aromatic fluorine and a difluoromethoxy substituent provides a unique monomer precursor for the synthesis of partially fluorinated poly(aryl ether)s or liquid crystalline materials, where the fluorination pattern influences dielectric constant and thermal stability .

Application
Selection Property
Validation Focus
Kinase inhibitor & GPCR ligand synthesis
Aryl bromide handle & moderate LogP
Cross-coupling efficiency & permeability review
19F NMR probe fragment screening
Three distinct fluorine environments
19F NMR binding assay verification
Agrochemical intermediate
Tailored electronic & acidity profile
Target-site interaction in agrochemical leads
Fluorinated polymer precursor
Phenolic OH + aromatic fluorine pattern
Dielectric & thermal property evaluation
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